molecular formula C16H13BrN2O2 B11793647 Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11793647
M. Wt: 345.19 g/mol
InChI Key: BSPQFTWRPNXPMH-UHFFFAOYSA-N
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Description

Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Acids or bases: For ester hydrolysis reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and benzimidazole core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the bromophenyl group and ethyl ester, which confer distinct chemical properties and potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in both research and industrial settings .

Biological Activity

Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core substituted with a 4-bromophenyl group and an ethyl ester functional group. Its molecular formula is C16H13BrN2O2C_{16}H_{13}BrN_{2}O_{2} with a molecular weight of approximately 345.19 g/mol. The presence of the bromophenyl group enhances its chemical reactivity and biological activity, potentially influencing its interactions with molecular targets in biological systems.

Benzimidazole derivatives, including this compound, exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds often inhibit specific enzymes or receptors, disrupting critical biological pathways. For instance, they may target tubulin polymerization, which is essential for cell division, particularly in cancer cells .
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer properties.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells. The compound's ability to modulate cellular mechanisms involved in tumor growth makes it a candidate for further development as an anti-cancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values for related benzimidazole derivatives suggest that modifications to the structure can enhance antimicrobial potency .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of breast cancer cell proliferation
AntimicrobialActivity against E. coli and S. aureus
AntifungalEffective against C. albicans

Case Study: Anticancer Properties

A study conducted on this compound revealed its potential in inhibiting cell growth in breast cancer models. The compound was shown to induce apoptosis and disrupt cell cycle progression, highlighting its mechanism of action as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The structural modifications in benzimidazole derivatives significantly influence their biological activities. For instance, the introduction of different substituents (like bromine or ethyl groups) can enhance their pharmacological properties compared to other compounds within the same class.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-8-13-14(9-11)19-15(18-13)10-3-6-12(17)7-4-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

BSPQFTWRPNXPMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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